molecular formula C7H9F2N3O B13302435 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine

Cat. No.: B13302435
M. Wt: 189.16 g/mol
InChI Key: MBPLMYBCBTWMSW-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine is a pyridine derivative featuring a 2,2-difluoroethoxy substituent at the 6-position and two amine groups at the 2- and 3-positions.

Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)pyridine-2,3-diamine

InChI

InChI=1S/C7H9F2N3O/c8-5(9)3-13-6-2-1-4(10)7(11)12-6/h1-2,5H,3,10H2,(H2,11,12)

InChI Key

MBPLMYBCBTWMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)N)OCC(F)F

Origin of Product

United States

Chemical Reactions Analysis

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position 6) N-Substituents Structural Similarity*
6-(2,2-Difluoroethoxy)pyridine-2,3-diamine Not provided C₇H₁₀F₂N₃O 190 2,2-Difluoroethoxy 2,3-diamine Reference compound
6-Methoxypyridine-2,3-diamine 28020-38-4 C₆H₉N₃O 139 Methoxy 2,3-diamine 0.93 (Ethoxy analog)
6-Ethoxy-N²-methylpyridine-2,3-diamine 148433-49-2 Not provided Not provided Ethoxy N²-methyl, 3-amino 0.93
6-Isopropoxy-N²-methylpyridine-2,3-diamine 172648-43-0 Not provided Not provided Isopropoxy N²-methyl, 3-amino 0.90
6-Methoxy-N²-methylpyridine-2,3-diamine hydrochloride 194720-55-3 Not provided Not provided Methoxy N²-methyl, 3-amino (HCl salt) 0.98
6-Methoxy-N²-phenylpyridine-2,3-diamine 6604-51-9 Not provided Not provided Methoxy N²-phenyl, 3-amino 0.93

*Structural similarity scores derived from , calculated using proprietary algorithms comparing substituent groups and core structures.

Key Observations:

Substituent Effects :

  • The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to fluorine atoms, increasing electronegativity and lipophilicity compared to methoxy or ethoxy groups. This may enhance membrane permeability and resistance to oxidative metabolism .
  • Bulkier substituents (e.g., isopropoxy) reduce structural similarity (0.90), likely due to steric hindrance affecting molecular interactions .

Hydrochloride salts (e.g., CAS 194720-55-3) exhibit higher aqueous solubility, advantageous for formulation .

Reactivity and Bioactivity :

  • Pyridine-2,3-diamine derivatives dimerize into fused oxazine or pyridopyrazine structures, with bioactivity linked to dimer stability and electronic properties . The electron-withdrawing nature of fluorine may modulate dimerization kinetics or dimer stability.

Research Findings and Implications

  • Dimerization Potential: Burkholderia sp. MAK1 catalyzes oxidative dimerization of pyridine-2,3-diamine derivatives into fused heterocycles (e.g., dipyridooxazines). These dimers show promise as anticancer and antimicrobial agents, though the specific activity of 6-(2,2-difluoroethoxy)pyridine-2,3-diamine-derived dimers remains unexplored .
  • Metabolic Stability: Fluorine substituents often reduce metabolic degradation by cytochrome P450 enzymes, suggesting prolonged half-life for the difluoroethoxy derivative compared to non-fluorinated analogs.

Biological Activity

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8_{8}H9_{9}F2_{2}N3_{3}O
  • Molecular Weight : 201.18 g/mol

The presence of the difluoroethoxy group enhances the lipophilicity and may influence the compound's interaction with biological targets.

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : The compound shows potential for binding to various receptors, which could modulate physiological responses.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit antimicrobial activities. For instance, compounds similar to 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine have been noted for their effectiveness against a range of bacterial and fungal pathogens. A study demonstrated that derivatives of pyridine can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .

Compound Target Pathogen Activity
6-(2,2-Difluoroethoxy)pyridine-2,3-diamineM. tuberculosisInhibitory effect observed
Similar Pyridine DerivativesVarious bacteriaBroad-spectrum antimicrobial activity

Anticancer Activity

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia) with IC50_{50} values in the micromolar range .

Cell Line IC50_{50} Value (μM) Effect
HCT1165.0Growth inhibition
MV4-110.3Significant antiproliferative effect

Study on Antimicrobial Activity

A study published in Nature examined the bioconversion of pyridin-2-amines using whole cells of Burkholderia sp., highlighting the effectiveness of pyridine derivatives in microbial metabolism and their potential as therapeutic agents against resistant strains . The findings suggest that modifications to the pyridine structure can enhance its efficacy.

Study on Anticancer Effects

In a separate investigation focusing on Aurora kinase inhibitors, compounds structurally related to 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine were shown to selectively inhibit Aurora-A kinase with promising stability profiles in mouse models . This highlights the potential for developing targeted cancer therapies based on this scaffold.

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